4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both bromine and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazol-3-amine with 4-methyl-1,2,5-oxadiazole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazol-3-amine: Lacks the oxadiazole moiety, making it less versatile in certain applications.
4-methyl-1,2,5-oxadiazole-3-amine:
Uniqueness
4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the bromine, pyrazole, and oxadiazole moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C7H8BrN5O |
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Molecular Weight |
258.08 g/mol |
IUPAC Name |
4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H8BrN5O/c1-4-6(12-14-11-4)3-13-2-5(8)7(9)10-13/h2H,3H2,1H3,(H2,9,10) |
InChI Key |
BSCSYIURBSGNHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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